molecular formula C20H17ClN6O3 B2855893 N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847387-15-9

N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2855893
CAS No.: 847387-15-9
M. Wt: 424.85
InChI Key: GFMOIVDYPJVPNF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound with a molecular formula of C₂₀H₁₇ClN₆O₂ and a molecular weight of 408.846 g/mol (monoisotopic mass: 408.110151) . Its CAS registry number is 892469-51-1, and it is characterized by a triazolo[4,5-d]pyrimidinone core substituted with a 4-methoxyphenyl group at position 3, a 2-chlorobenzylacetamide moiety at position 6, and a ketone group at position 5.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-30-15-8-6-14(7-9-15)27-19-18(24-25-27)20(29)26(12-23-19)11-17(28)22-10-13-4-2-3-5-16(13)21/h2-9,12H,10-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMOIVDYPJVPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core with a methoxyphenyl substituent and a chlorobenzyl group. Its molecular formula is C19H19ClN4O2, with a molecular weight of 368.84 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine moieties. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (lung)0.015
Compound BSGC-7901 (gastric)0.011
N-(2-chlorobenzyl)-2-[...]MCF-7 (breast)TBDCurrent Study

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization and induction of apoptosis through downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. For example, studies indicate that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
N-(2-chlorobenzyl)-2-[...]TBDTBDCurrent Study

The biological activity of N-(2-chlorobenzyl)-2-[...] can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with DNA : Some derivatives may intercalate with DNA or bind to specific sites, disrupting replication.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a related triazole compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 0.025 µM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that treated cells showed increased annexin V binding, suggesting apoptosis induction.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, a series of triazole derivatives were tested against various bacterial strains. One derivative exhibited an MIC of 16 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on synthesis methods, physicochemical properties, and substituent effects.

N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide
  • Structural Similarity: Shares the triazolo[4,5-d]pyrimidinone core but differs in substituents: the 3-position is benzyl (vs. 4-methoxyphenyl in the target compound).
  • Molecular Weight : 408.846 g/mol (identical to the target compound) .
  • The 2-chlorobenzyl substituent is retained in both compounds, suggesting shared pharmacophoric features for target engagement .

Functional Insights :

  • The thiazolo-pyrimidine derivatives (e.g., 11a) prioritize electron-withdrawing groups (e.g., cyano) for stability, whereas the target compound uses 4-methoxyphenyl for enhanced resonance effects .
  • The quinazoline derivative (763114-31-4) incorporates a sulfanyl-acetamide group, which may improve solubility compared to the chloro-substituted acetamide in the target compound .
N-Substituted Pyrazolo[3,4-d]pyrimidinones

discusses 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives synthesized via reactions with α-chloroacetamides.

  • Structural Overlap: Both compounds feature a pyrimidinone core with a 4-methoxyphenyl group.
Triazolo-Pyrimidine Derivatives in Drug Discovery

For example:

  • Substituent Position 3 : Aryl groups (e.g., 4-methoxyphenyl) improve selectivity by occupying hydrophobic pockets in kinase ATP-binding sites.
  • Substituent Position 6 : Acetamide derivatives (e.g., 2-chlorobenzyl) enhance metabolic stability compared to ester or ketone groups .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting with precursors containing triazole and pyrimidine cores. A common approach includes:

  • Step 1: Formation of the triazolopyrimidine scaffold via cyclocondensation of substituted pyrimidines with azides under reflux conditions (e.g., DMF, 80–100°C) .
  • Step 2: Functionalization of the pyrimidine core with a chlorobenzyl acetamide group via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride in THF with triethylamine as a base) .
  • Key Conditions:
    • Solvent polarity (e.g., DMF for cyclization vs. THF for coupling) .
    • Temperature control to avoid side reactions (e.g., maintaining 80°C for azide cyclization) .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

Answer:

  • 1H/13C NMR: Prioritize signals for the triazolopyrimidine core (e.g., pyrimidine C=O at ~170 ppm in 13C NMR) and aromatic protons (e.g., 4-methoxyphenyl singlet at δ 3.8 ppm for OCH3) .
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z ~465) and fragmentation patterns .
  • HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:
Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Methodological strategies include:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) to identify metabolic liabilities .
  • Prodrug Modifications: Introduce solubilizing groups (e.g., phosphate esters) to enhance in vivo absorption .
  • Tissue Distribution Studies: Use radiolabeled analogs (e.g., 14C-tagged) to track compound localization and correlate with efficacy .

Advanced: What computational strategies are recommended to predict the binding affinity of this compound with kinase targets, and how can these models be validated experimentally?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritize hydrophobic contacts with the 2-chlorobenzyl group) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å for the triazolopyrimidine core) .
  • Validation:
    • In Vitro Kinase Assays: Test inhibition of recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
    • Mutagenesis Studies: Validate predicted residues (e.g., Lys216 in EGFR) via site-directed mutagenesis .

Advanced: What methodologies are effective in establishing the structure-activity relationship (SAR) for analogs of this triazolopyrimidine derivative?

Answer:

  • Substituent Scanning: Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and measure activity changes .
  • Free-Wilson Analysis: Quantify contributions of individual groups (e.g., 2-chlorobenzyl vs. 4-chlorobenzyl) to biological activity .
  • 3D-QSAR: Build CoMFA/CoMSIA models using alignment rules based on the triazolopyrimidine scaffold .
  • Key Metrics:
    • IC50 shifts (>10-fold indicate critical substituents) .
    • ClogP adjustments to optimize logD (target ~2–3 for CNS penetration) .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Answer:

  • Kinase Inhibition: Use HTRF® kinase assays (e.g., EGFR, Aurora A) at 1–10 µM concentrations .
  • Antimicrobial Activity: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • Cytotoxicity: Test in HEK293 or HepG2 cells using MTT assays (48–72 hr exposure) .

Advanced: How can researchers address low solubility of this compound in aqueous buffers during biological testing?

Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • pH Adjustment: Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for enhanced dispersion .
  • Nanoformulation: Develop liposomal or PLGA nanoparticles (100–200 nm size) to improve bioavailability .

Advanced: What strategies mitigate regioselectivity challenges during the synthesis of the triazolopyrimidine core?

Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyrimidine-N) to steer cyclization .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 12 hr) to minimize side products .
  • Catalytic Control: Use Cu(I) catalysts (e.g., CuBr) to favor 1,4-regioselectivity in triazole formation .

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